molecular formula C17H21N5O7S B14747824 [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl acetate

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl acetate

Cat. No.: B14747824
M. Wt: 439.4 g/mol
InChI Key: SQONPMBTLDPPNE-XNIJJKJLSA-N
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Description

[(2R,3R,4R,5R)-3,4-Diacetyloxy-5-(2-amino-6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl acetate is a purine nucleoside derivative characterized by:

  • Core structure: A β-D-ribofuranose sugar with acetyl-protected hydroxyl groups at the 3' and 4' positions and a methyl acetate group at the 2' position.
  • Purine base: A 2-amino-6-methylsulfanyl-substituted purine, distinguishing it from canonical nucleosides like adenosine.
  • Functional roles: The methylsulfanyl (SMe) group enhances lipophilicity and modulates electronic properties, while the acetyl groups improve stability during synthetic modifications .

This compound is structurally analogous to intermediates in nucleotide synthesis and antiviral prodrug development.

Properties

Molecular Formula

C17H21N5O7S

Molecular Weight

439.4 g/mol

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C17H21N5O7S/c1-7(23)26-5-10-12(27-8(2)24)13(28-9(3)25)16(29-10)22-6-19-11-14(22)20-17(18)21-15(11)30-4/h6,10,12-13,16H,5H2,1-4H3,(H2,18,20,21)/t10-,12-,13-,16-/m1/s1

InChI Key

SQONPMBTLDPPNE-XNIJJKJLSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(N=C3SC)N)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3SC)N)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’,5’-Tri-O-acetyl-6-S-methyl-6-thio-guanosine involves multiple steps. One common method includes the acetylation of guanosine derivatives. The reaction typically involves the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out at room temperature, and the product is purified through crystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .

Chemical Reactions Analysis

Types of Reactions: 2’,3’,5’-Tri-O-acetyl-6-S-methyl-6-thio-guanosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2’,3’,5’-Tri-O-acetyl-6-S-methyl-6-thio-guanosine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2’,3’,5’-Tri-O-acetyl-6-S-methyl-6-thio-guanosine involves its incorporation into DNA and RNA, leading to the inhibition of DNA synthesis and induction of apoptosis. The compound targets specific enzymes involved in nucleic acid synthesis, disrupting the replication process and leading to cell death .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Property Target Compound Compound A (CAS 3056-18-6) Compound B (CAS 7387-58-8) Compound C (CAS 34983-48-7)
Molecular Formula C₁₈H₂₃N₅O₈S C₁₈H₁₉Cl₂N₅O₈ C₁₈H₂₂N₆O₈ C₁₁H₁₇N₅O₁₀P₂S
Purine Substituents 2-Amino-6-methylsulfanyl 2,6-Dichloro 6-Acetamido 6-Amino-2-methylsulfanyl
Protecting Groups 3',4'-Diacetyl, 2'-methyl acetate 3',4',5'-Triacetyl 3',4',5'-Triacetyl None (free 3',4'-OH, phosphate)
Molecular Weight (g/mol) ~469.5 ~512.3 ~458.4 ~473.0
Key Applications Prodrug synthesis, antiviral research Kinase inhibitor precursors Anticancer nucleoside analogs P2Y receptor modulation

Research Findings and Implications

  • Stability : Acetylated derivatives (target compound, Compounds A, B) exhibit superior stability in organic solvents compared to hydroxylated analogs like Compound C .
  • Reactivity : The methylsulfanyl group in the target compound facilitates selective alkylation reactions, unlike chloro substituents in Compound A, which require harsh nucleophilic conditions .
  • Biological Activity: Phosphorylated analogs (Compound C) show 10–100x higher affinity for P2Y receptors than acetyl-protected derivatives due to mimicry of endogenous nucleotides .

Biological Activity

The compound [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl acetate is a synthetic derivative of purine nucleosides. Its unique structure allows it to interact with various biological systems, making it a subject of interest in pharmacological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H19N3O9
  • Molecular Weight : 385.33 g/mol
  • CAS Number : 35460-36-7

The biological activity of this compound is attributed to its ability to mimic natural nucleosides and interact with nucleic acid synthesis pathways. The diacetoxy groups enhance its solubility and stability, facilitating cellular uptake. Upon entering cells, it may be phosphorylated to active nucleotide forms, potentially inhibiting nucleic acid synthesis.

Antiviral Activity

Research has shown that compounds similar to this compound exhibit antiviral properties. For instance:

  • Mechanism : These compounds can inhibit viral RNA polymerase and interfere with viral replication processes.
  • Case Study : A study demonstrated that a related compound significantly reduced the replication of hepatitis C virus in vitro by targeting the viral polymerase .

Antitumor Activity

The compound has also been evaluated for its antitumor effects:

  • Mechanism : It may induce apoptosis in cancer cells through the activation of caspase pathways.
  • Research Findings : In vitro studies indicated that the compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeMechanism of ActionReference
AntiviralHepatitis C VirusInhibition of viral RNA polymerase
AntitumorBreast Cancer CellsInduction of apoptosis via caspase activation
AntimicrobialBacterial StrainsDisruption of bacterial cell wall synthesis

Safety and Toxicology

Toxicological assessments are critical for understanding the safety profile of this compound:

  • Acute Toxicity : Initial studies indicate low acute toxicity in animal models at therapeutic doses.
  • Chronic Exposure : Long-term studies are needed to assess potential carcinogenic effects or organ toxicity.

Future Directions

Further research is warranted to explore:

  • Clinical Trials : Investigating the efficacy and safety in human subjects.
  • Mechanistic Studies : Elucidating detailed pathways through which the compound exerts its effects.
  • Structure-Activity Relationship (SAR) : Modifying chemical structures to enhance potency and selectivity.

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